molecular formula C8H7BrO2 B3032302 6-Bromo-2,3-dihydrobenzofuran-3-OL CAS No. 1392072-52-4

6-Bromo-2,3-dihydrobenzofuran-3-OL

Número de catálogo B3032302
Número CAS: 1392072-52-4
Peso molecular: 215.04
Clave InChI: ZMWRKNZWBKCAPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2,3-dihydrobenzofuran-3-OL is a chemical compound with the CAS Number: 189035-22-1. It has a molecular weight of 199.05 and its IUPAC name is 6-bromo-2,3-dihydro-1-benzofuran . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The linear formula of 6-Bromo-2,3-dihydrobenzofuran-3-OL is C8H7BrO . The InChI code is 1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 .


Physical And Chemical Properties Analysis

6-Bromo-2,3-dihydrobenzofuran-3-OL is a solid at room temperature .

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Benzofuran compounds have shown strong anti-tumor activities. For example, some substituted benzofurans have demonstrated dramatic anticancer activities. They have significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Properties

Benzofuran derivatives have been found to have antibacterial properties. This makes them suitable for the development of new therapeutic agents, especially in the face of increasing antibiotic resistance .

Anti-Oxidative Effects

Benzofuran compounds also exhibit anti-oxidative activities. This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Applications

Benzofuran derivatives have shown anti-viral activities. For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Treatment of Skin Diseases

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .

Development of Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Optimization of Drug Properties

The structure of benzofuran derivatives can be optimized to improve drug properties. For example, the insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved the solubility .

Wide Range of Clinical Uses

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds. This makes benzofuran and its derivatives a focus of attention for their potential applications as drugs .

Safety and Hazards

The safety information available indicates that 6-Bromo-2,3-dihydrobenzofuran-3-OL has a GHS07 pictogram and a signal word of “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Direcciones Futuras

Benzofuran and its derivatives, including 6-Bromo-2,3-dihydrobenzofuran-3-OL, have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research and development in this area.

Mecanismo De Acción

Target of Action

The primary target of 6-Bromo-2,3-dihydrobenzofuran-3-OL is the Bromo and Extra Terminal domain (BET) family, which consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each containing two bromodomains . These bromodomains are the first bromodomain (BD1) and the second bromodomain (BD2) respectively .

Mode of Action

6-Bromo-2,3-dihydrobenzofuran-3-OL interacts with its targets by conformational restriction of the phenyl group, providing an entropically more favorable interaction with BD2 . This interaction is due to the loss of potential free energy states of this group in solution, leading to an improvement in both potency and selectivity . The edge-to-face interaction of the phenyl group with both the WPF shelf and the BD2 specific His433 (BRD2 BD2 numbering), together with a bidentate interaction with Asn429, is believed to drive the high BD2 potency observed .

Biochemical Pathways

Benzofuran derivatives, which include 6-bromo-2,3-dihydrobenzofuran-3-ol, have been found to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Pharmacokinetics

The pharmacokinetics of 6-Bromo-2,3-dihydrobenzofuran-3-OL involve the insertion of a quaternary center into the 2,3-dihydrobenzofuran core, which blocks a key site of metabolism and improves solubility . This modification led to the development of a potent, 1000-fold selective, highly soluble compound with good in vivo rat and dog pharmacokinetics .

Result of Action

It is known that the compound has a high potency against brd4 bd2 and weak potency against brd4 bd1 .

Action Environment

It is known that the compound’s action is influenced by its solubility, which is improved by the insertion of a quaternary center into the 2,3-dihydrobenzofuran core .

Propiedades

IUPAC Name

6-bromo-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWRKNZWBKCAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738212
Record name 6-Bromo-2,3-dihydro-1-benzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1392072-52-4
Record name 6-Bromo-2,3-dihydro-1-benzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-benzofuran-3-one (10.5 g, 49.28 mmol) in methanol (100 ml) was added NaBH4 (2.37 g, 64.07 mmol) at 0° C. The reaction mixture was then stirred for 2 hours at room temperature. It was subsequently quenched with saturated ammonium chloride solution (50 ml) and extracted twice with ethyl acetate (2×50 ml). The combined organic phases were dried over Na2SO4 and evaporated under reduced pressure to give 9.75 g (92%) of the title compound as colorless liquid.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dihydrobenzofuran-3-OL
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dihydrobenzofuran-3-OL
Reactant of Route 3
6-Bromo-2,3-dihydrobenzofuran-3-OL
Reactant of Route 4
6-Bromo-2,3-dihydrobenzofuran-3-OL
Reactant of Route 5
6-Bromo-2,3-dihydrobenzofuran-3-OL
Reactant of Route 6
6-Bromo-2,3-dihydrobenzofuran-3-OL

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.